molecular formula C12H15N3S B2985087 6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine CAS No. 1496143-70-4

6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine

Cat. No.: B2985087
CAS No.: 1496143-70-4
M. Wt: 233.33
InChI Key: HKIUOXXBMPVLOG-UHFFFAOYSA-N
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Description

“6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 1496143-70-4 . It has a molecular weight of 233.34 . The IUPAC name for this compound is N-[(2-amino-1,3-benzothiazol-6-yl)methyl]-N-cyclopropyl-N-methylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3S/c1-15(9-3-4-9)7-8-2-5-10-11(6-8)16-12(13)14-10/h2,5-6,9H,3-4,7H2,1H3,(H2,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis Applications

Benzothiazole derivatives have been explored for their utility in the synthesis of complex molecules. For instance, N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides have been used in the synthesis of hindered peptides, such as the cyclosporin 8-11 tetrapeptide subunit, showcasing efficient coupling and methylation steps that allow for purification without chromatography (Vedejs & Kongkittingam, 2000). This demonstrates the role of benzothiazole derivatives in facilitating complex peptide synthesis through improved synthesis routes.

Antitumor and Anticancer Applications

Benzothiazole derivatives have shown significant potential in antitumor applications. A notable example includes the study of novel 2-(4-aminophenyl)benzothiazoles that possess selective and potent antitumor properties in vitro and in vivo, with specific applications in overcoming limitations posed by drug lipophilicity through amino acid conjugation, enhancing water solubility, and potentially suitable for clinical evaluation (Bradshaw et al., 2002). Another study synthesized benzothiazole derivatives as potent antitumor agents, demonstrating excellent in vivo inhibitory effects on tumor growth, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yoshida et al., 2005).

Other Biological Properties

Benzothiazole derivatives have also been evaluated for various biological activities beyond their antitumor potential. For example, the synthesis and in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its 2-substituted derivatives have been explored, with many compounds exhibiting remarkable activity against different cancer cell lines (Waghmare et al., 2013). These findings suggest a broad spectrum of biological activities that benzothiazole derivatives could offer, from antitumor properties to other potential therapeutic applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-[[cyclopropyl(methyl)amino]methyl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-15(9-3-4-9)7-8-2-5-10-11(6-8)16-12(13)14-10/h2,5-6,9H,3-4,7H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIUOXXBMPVLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C1)N=C(S2)N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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